Z-Val-trp-OH

Vue d'ensemble

Description

Z-Val-Trp-OH is a homologue of Val-Tyr-Lys (VTK). It is used in proteomics research . It has been shown to potentiate the contractile response of skeletal muscle and may increase the strength and endurance of muscle . It has also been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin-converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .

Synthesis Analysis

Z-Val-Trp-OH can be synthesized from L-Tryptophan and (S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate . In a study, a series of novel Trp-Pro-Val containing peptides were prepared via solid-phase synthesis, and their structures were cyclized by a disulfide bridge, or modified by adding heterocycles of pyrazine, pyroglutamic acid, and 1,3,4-oxadiazoles to their N-terminus .Molecular Structure Analysis

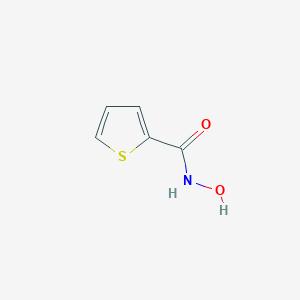

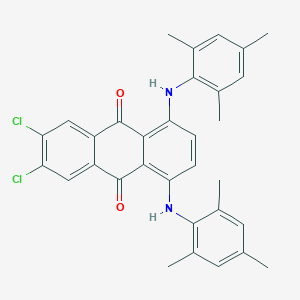

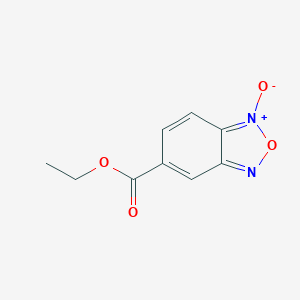

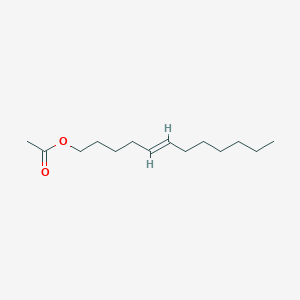

The molecular formula of Z-Val-Trp-OH is C24H27N3O5 . A study of biologically active Val-Trp dipeptide has been performed using computer modeling methods. The results showed that two types of conformations, folded and extended, are realized for this compound .Chemical Reactions Analysis

Z-Val-Trp-OH has been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .Physical And Chemical Properties Analysis

Z-Val-Trp-OH has a molecular weight of 437.49 g/mol and a molecular formula of C24H27N3O5 .Applications De Recherche Scientifique

Angiotensin I-Converting Enzyme (ACE) Inhibition

This compound has shown potential in inhibiting ACE, which plays a crucial role in blood pressure regulation. Studies have indicated that Z-Val-trp-OH exhibits potent ACE inhibition, suggesting its application in managing hypertension and cardiovascular diseases .

Drug Discovery

Z-Val-trp-OH is associated with the TRP (transient receptor potential) ion channel family, which is implicated in various sensory responses. Its role in drug discovery is significant as it can be targeted for therapeutic interventions for a range of diseases, including pain, inflammatory bowel disease, and cardiovascular diseases .

Protein Interaction Studies

The compound is instrumental in studying protein interactions, particularly in identifying tryptophan cation–π interactions. These interactions are key in many biochemical processes, including protein-mediated phase separation, which is crucial for understanding protein function and designing drugs .

Organogel Formation

In the field of material science, Z-Val-trp-OH is explored for its role in the formation of organogels. These gels have applications in drug delivery systems and as scaffolds for tissue engineering due to their unique viscoelastic properties .

Skeletal Muscle Research

Research indicates that Z-Val-trp-OH may influence skeletal muscle function and regeneration. It could be beneficial in understanding muscle repair mechanisms and developing treatments for musculoskeletal conditions .

Alzheimer’s Disease Treatment

Peptides containing Z-Val-trp-OH have been identified to exhibit strong inhibitory effects on acetylcholinesterase, which is a target for Alzheimer’s disease treatment. The compound’s synergistic effect with other molecules like linoleic acid highlights its potential in designing diets for Alzheimer’s patients .

Mitochondrial Health

Studies suggest that Z-Val-trp-OH could promote mitochondrial health and skeletal muscle regeneration. It may regulate mitochondrial oxidative capacity and ATP production, which are vital for muscle recovery after injury .

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-15(2)21(27-24(31)32-14-16-8-4-3-5-9-16)22(28)26-20(23(29)30)12-17-13-25-19-11-7-6-10-18(17)19/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRAUBNHWUYJIM-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Val-trp-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)